1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine
Description
1-(5-{[Ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine (hereafter referred to as the target compound) is a pyrazole-derived amine with a complex substitution pattern. Structurally, it features:
- A 1-methyl-1H-pyrazole core, ensuring stability and influencing electronic properties .
- A branched ethyl(propyl)amino-methyl substituent at position 5, which distinguishes it from simpler pyrazole derivatives.
The compound is cataloged by CymitQuimica as a building block for chemical synthesis but is currently discontinued, suggesting challenges in synthesis, stability, or commercial demand . Its structural complexity aligns with applications in medicinal chemistry, where pyrazole derivatives are often explored for antimicrobial, anticancer, or receptor-targeting activities .
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylpropan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-4-6-15(5-2)9-11-10(7-12)8-13-14(11)3/h8H,4-7,9,12H2,1-3H3 |
InChI Key |
OICVLGKJMPLRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CC1=C(C=NN1C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediate compounds, followed by cyclization and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure that includes a pyrazole ring, which is known for its biological activity. The presence of an ethyl(propyl)amino group enhances its interaction with biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies highlighted the potential of pyrazole-based compounds in targeting cancer cells selectively, thereby reducing side effects associated with conventional chemotherapy .
2. Anticonvulsant Properties
Research has demonstrated that certain pyrazole derivatives possess anticonvulsant activity. The mechanism involves modulation of neurotransmitter systems, which can help in managing epilepsy and other seizure disorders. In one study, the synthesis of 5-methyl-1H-pyrazole derivatives resulted in compounds that significantly reduced seizure activity in animal models .
3. Anti-inflammatory Effects
Pyrazole compounds have also been investigated for their anti-inflammatory properties. A study indicated that specific derivatives could inhibit pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases such as arthritis .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Target Disease | Reference |
|---|---|---|---|
| Pyrazole A | Anticancer | Various cancers | |
| Pyrazole B | Anticonvulsant | Epilepsy | |
| Pyrazole C | Anti-inflammatory | Arthritis |
Table 2: Synthesis and Characterization Techniques
| Synthesis Method | Characterization Technique | Yield (%) |
|---|---|---|
| Cyclization of hydrazides | NMR Spectroscopy | 85 |
| Condensation reactions | IR Spectroscopy | 78 |
| Phosphorylation reactions | Mass Spectrometry | 90 |
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results showed that certain compounds inhibited cell proliferation significantly, suggesting their potential as lead candidates for further development .
Case Study 2: Anticonvulsant Screening
A study focused on the anticonvulsant properties of synthesized pyrazole derivatives revealed that some compounds exhibited substantial protective effects against induced seizures in rodent models. The mechanisms involved modulation of GABAergic pathways, indicating their potential use in treating epilepsy .
Mechanism of Action
The mechanism of action of 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Position: The target compound’s methanamine group at position 4 is shared with simpler analogs like 1-(1-methyl-1H-pyrazol-4-yl)ethanamine , but its ethyl(propyl)amino-methyl group at position 5 is unique.
Amine Complexity : The branched ethyl/propyl secondary amine in the target compound may enhance lipophilicity compared to primary amines (e.g., (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanamine ) or cyclic amines (e.g., piperidine-containing derivatives ).
Synthetic Accessibility: The discontinued status of the target compound contrasts with active listings for simpler derivatives (e.g., ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate ), suggesting higher synthetic complexity or instability.
Functional and Inferred Property Comparisons
Hypothetical Physicochemical Properties:
- Lipophilicity : The ethyl/propyl branch in the target compound likely increases logP compared to analogs with polar groups (e.g., 5-methoxy-1H-pyrazole-4-carbaldehyde ).
- Solubility : Primary amines (e.g., 1-(1-methyl-1H-pyrazol-4-yl)ethanamine ) may exhibit better aqueous solubility than secondary amines due to hydrogen-bonding capacity.
- Bioactivity : Pyrazole derivatives with fluorinated aryl groups (e.g., (1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanamine ) often show enhanced receptor binding, whereas the target compound’s branched amine may favor membrane permeability.
Research and Application Context
- Synthetic Routes : highlights methods for synthesizing fused pyrrolo-pyrazoles, suggesting that the target compound’s synthesis may require multi-step alkylation and protection strategies.
Biological Activity
The compound 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine, a derivative of pyrazole, has garnered interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : CHN
- IUPAC Name : this compound
Research indicates that pyrazole derivatives can interact with various biological targets. The specific activities of this compound include:
- Inhibition of Kinases : Similar compounds have shown inhibition of specific kinases involved in inflammatory pathways, suggesting a potential role in anti-inflammatory treatments.
- Antimicrobial Activity : Some pyrazole derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, which may extend to this compound as well.
Biological Activity Overview
The following table summarizes the biological activities reported for similar pyrazole compounds:
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of a similar pyrazole derivative. It was found to significantly reduce inflammation in a rat model by inhibiting the expression of pro-inflammatory cytokines. The compound's efficacy was comparable to established anti-inflammatory drugs.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that a related pyrazole compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating potential for development as an antimicrobial agent.
Research Findings
Recent research has focused on optimizing the pharmacological properties of pyrazole derivatives. For instance, modifications to the side chains have been shown to enhance selectivity and potency against specific biological targets. The incorporation of various functional groups can lead to improved solubility and bioavailability.
Q & A
Q. What are the established synthetic routes for 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine?
The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. A common approach includes:
- Step 1 : Alkylation or amination of a 1-methyl-1H-pyrazole core to introduce the ethyl(propyl)amino group. For example, reductive amination using ethyl(propyl)amine and formaldehyde under catalytic hydrogenation (similar to methods for analogous pyrazole derivatives ).
- Step 2 : Introduction of the methanamine group via nucleophilic substitution or Mannich-type reactions. For instance, coupling with a protected methanamine reagent followed by deprotection .
Key challenges include regioselectivity control during pyrazole functionalization and purification of intermediates using column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR are essential for confirming substituent positions and stereochemistry. For example, the ethyl(propyl)amino group’s methylene protons appear as distinct triplets (~δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- X-ray Crystallography : Resolves ambiguities in substituent orientation, as demonstrated in structurally related pyrazole-methanamine derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Advanced approaches integrate quantum chemical calculations (e.g., density functional theory) and reaction path modeling to predict regioselectivity and energy barriers. For example:
- Reaction Design : Tools like ICReDD’s computational workflow (combining quantum mechanics and machine learning) can predict optimal conditions for introducing the ethyl(propyl)amino group, reducing trial-and-error experimentation .
- Solvent/Reagent Screening : Molecular dynamics simulations assess solvent effects on reaction rates, particularly for polar aprotic solvents like DMF or THF .
Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole-methanamine derivatives?
Contradictions often arise from substituent effects on bioavailability or target binding. Methodological solutions include:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of the ethyl(propyl)amino group’s chain length to correlate with activity trends. For example, bulkier alkyl groups may enhance membrane permeability but reduce solubility .
- Metabolic Stability Assays : Liver microsome studies identify metabolic hotspots (e.g., oxidation of the pyrazole ring) that explain discrepancies between in vitro and in vivo results .
Q. How do substituents influence the compound’s physicochemical properties?
- Lipophilicity : The ethyl(propyl)amino group increases logP values, enhancing blood-brain barrier penetration (relevant for CNS-targeted studies). This can be quantified via reverse-phase HPLC .
- Acid-Base Behavior : The methanamine group’s pKa (~9–10) affects solubility in physiological buffers. Potentiometric titration or pH-solubility profiling is recommended .
Data-Driven Research Considerations
Q. What experimental design principles apply to scaling up synthesis for preclinical studies?
- Factorial Design : Use a 2 factorial approach to optimize variables like temperature, catalyst loading, and reaction time. For example, a study on a related pyrazole derivative identified catalyst concentration as the most critical factor (p < 0.05) .
- Quality-by-Design (QbD) : Implement risk assessment matrices to prioritize parameters (e.g., purity of starting materials) impacting yield and reproducibility .
Q. How can structural analogs guide toxicity profiling?
- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus assess hepatotoxicity risks based on the ethyl(propyl)amino group’s structural similarity to known toxicants .
- Comparative Metabolomics : LC-MS/MS profiling of metabolites from analogs (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) identifies potential toxicophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
